
The Pharmacokinetics and Pharmacodynamics
of R-82150: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: R-82150

Cat. No.: B1678730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

- November 20, 2025

Introduction
R-82150 is a potent and highly specific non-nucleoside reverse transcriptase inhibitor (NNRTI)

belonging to the tetrahydroimidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO)

class of compounds. Developed by Johnson & Johnson, R-82150 demonstrated significant in

vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1). As with other members of

the TIBO family, its mechanism of action is the allosteric inhibition of the HIV-1 reverse

transcriptase (RT), a critical enzyme for the viral replication cycle. Despite its promising initial

profile, the clinical development of R-82150 was discontinued. This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data for R-
82150 and its closely related analogues, offering valuable insights for researchers in the field of

antiretroviral drug discovery and development.

Pharmacodynamics
The primary pharmacodynamic effect of R-82150 is the potent and specific inhibition of HIV-1

replication. This is achieved through non-competitive binding to a hydrophobic pocket in the

p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic

site. This binding induces a conformational change in the enzyme, thereby disrupting its

function and blocking the conversion of the viral RNA genome into double-stranded DNA.
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In Vitro Anti-HIV-1 Activity
R-82150 and its analogues have demonstrated potent activity against various laboratory and

clinical strains of HIV-1 in different cell systems. The following table summarizes the key in vitro

pharmacodynamic parameters.

Compound Cell Line Virus Strain IC50 (µM) CC50 (µM)
Selectivity
Index (SI)

R-82150 MT-4 HIV-1 (IIIB) 0.015 >100 >6667

R-82913 CEM

HIV-1

(diverse

strains)

0.15 (median) 46 >300

R-86183
CD4+ T-cell

lines
HIV-1 0.0003 - 0.03 >100 >3333

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index

(CC50/IC50)

Enzymatic Inhibition of HIV-1 Reverse Transcriptase
The direct inhibitory effect of R-82150 on the enzymatic activity of HIV-1 RT has been

quantified. Kinetic studies have confirmed its non-competitive mode of inhibition with respect to

both the template-primer and the deoxynucleoside triphosphate (dNTP) substrate.

Compound
Inhibition Constant
(Ki)

Template/Primer dNTP Substrate

R-82150 280 - 300 nM Non-competitive Non-competitive

Pharmacokinetics
Detailed in vivo pharmacokinetic data for R-82150, including absorption, distribution,

metabolism, and excretion (ADME) parameters, are not extensively available in the public

domain, likely due to the discontinuation of its development. However, general pharmacokinetic
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properties of the NNRTI class can provide some context. NNRTIs are typically characterized

by:

Absorption: Good oral bioavailability.

Distribution: High plasma protein binding and distribution into various tissues.

Metabolism: Primarily metabolized by the hepatic cytochrome P450 (CYP) enzyme system.

Excretion: Excreted as metabolites in urine and/or feces.

The lack of specific in vivo pharmacokinetic data for R-82150 represents a significant

knowledge gap and a limitation in fully assessing its clinical potential.

Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of R-82150 against HIV-1

replication in a cell-based assay.

Materials:

Target cells (e.g., MT-4, CEM)

HIV-1 viral stock (e.g., IIIB strain)

R-82150 stock solution (in DMSO)

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics.

96-well microtiter plates

MTT or XTT reagent for cell viability assessment.

Procedure:

Seed target cells into a 96-well plate at a density of 1 x 10^5 cells/well.
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Prepare serial dilutions of R-82150 in cell culture medium.

Add the diluted compound to the wells.

Infect the cells with a predetermined multiplicity of infection (MOI) of the HIV-1 virus stock.

Include control wells: virus-infected cells without compound (virus control) and uninfected

cells without compound (cell control).

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

Assess the cytopathic effect (CPE) of the virus by adding MTT or XTT reagent and

measuring the absorbance at the appropriate wavelength.

Calculate the IC50 value as the concentration of R-82150 that inhibits viral CPE by 50%

compared to the virus control.

In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of R-82150.

Procedure:

Follow steps 1-3 of the anti-HIV-1 activity assay protocol.

Do not add the virus to the wells.

Incubate the plates for the same duration as the antiviral assay.

Assess cell viability using the MTT or XTT assay.

Calculate the CC50 value as the concentration of R-82150 that reduces cell viability by 50%

compared to the cell control.

HIV-1 Reverse Transcriptase Enzymatic Assay
Objective: To determine the inhibitory activity and kinetics of R-82150 on the enzymatic function

of purified HIV-1 RT.
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Materials:

Recombinant HIV-1 reverse transcriptase

Poly(rA)•oligo(dT) as a template-primer

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

R-82150 stock solution

Glass-fiber filters

Trichloroacetic acid (TCA)

Scintillation counter

Procedure:

Prepare a reaction mixture containing the reaction buffer, template-primer, and varying

concentrations of R-82150.

Pre-incubate the mixture at 37°C.

Initiate the reaction by adding the HIV-1 RT enzyme and [³H]-dTTP.

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

Stop the reaction by spotting the mixture onto glass-fiber filters and precipitating the newly

synthesized DNA with cold TCA.

Wash the filters to remove unincorporated [³H]-dTTP.

Measure the radioactivity on the filters using a scintillation counter.

Determine the concentration of R-82150 that inhibits 50% of the RT activity (ID50) and

perform kinetic analysis (e.g., Lineweaver-Burk plots) to determine the mode of inhibition and

the inhibition constant (Ki).
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Caption: Mechanism of action of R-82150 in inhibiting HIV-1 replication.

Experimental Workflow for In Vitro Anti-HIV-1 Assay
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Caption: Workflow for determining the in vitro anti-HIV-1 activity of R-82150.

Conclusion
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R-82150 is a potent in vitro inhibitor of HIV-1, acting through the well-established mechanism of

non-competitive, allosteric inhibition of reverse transcriptase. The available pharmacodynamic

data highlight its high selectivity and potency against the virus. However, the lack of

comprehensive in vivo pharmacokinetic data for R-82150 remains a critical missing piece in its

overall profile. While the reasons for its developmental discontinuation are not fully public, the

information gathered on R-82150 and the broader TIBO class of compounds continues to be of

significant value to the scientific community engaged in the ongoing search for novel and

effective antiretroviral agents. The experimental protocols and mechanistic diagrams provided

in this guide serve as a foundational resource for researchers working in this area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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